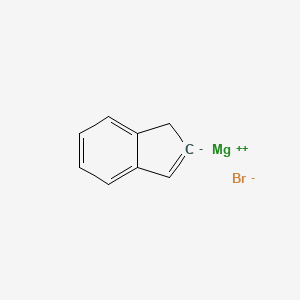
2-(Aziridin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aziridin-1-yl)phenol is an organic compound that features both an aziridine ring and a phenol group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive The phenol group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)phenol typically involves the reaction of phenol with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where phenol reacts with aziridine in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of aziridines, including this compound, can be achieved through the dehydration of aminoethanol using oxide catalysts at high temperatures. Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aziridin-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: Both the aziridine ring and the phenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted phenols and aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Aziridin-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Due to its potential cytotoxic activity, it is being explored as a candidate for anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(Aziridin-1-yl)phenol involves its ability to undergo ring-opening reactions due to the strain in the aziridine ring. This ring-opening can lead to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, these interactions can result in the modification of proteins and nucleic acids, potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Aziridine: A simpler compound with just the aziridine ring.
Phenol: A simpler compound with just the phenol group.
2-(Aziridin-1-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
Uniqueness: 2-(Aziridin-1-yl)phenol is unique due to the combination of the aziridine ring and the phenol group, which provides a balance of reactivity and stability. This dual functionality makes it more versatile compared to simpler aziridines or phenols, allowing for a broader range of applications in both research and industry.
Propriétés
Numéro CAS |
799818-04-5 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)phenol |
InChI |
InChI=1S/C8H9NO/c10-8-4-2-1-3-7(8)9-5-6-9/h1-4,10H,5-6H2 |
Clé InChI |
ZWYXPKBYGODXRA-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


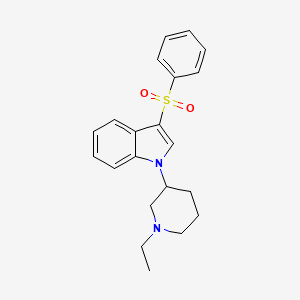

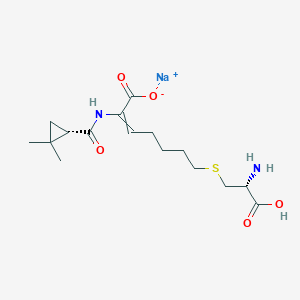

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
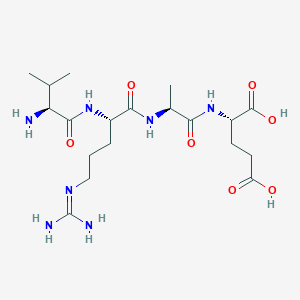
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
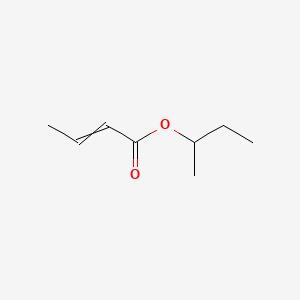
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)
